3-[(4-Methoxyphenyl)amino]propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-4-2-8(3-5-9)12-7-6-10(11)13/h2-5,12H,6-7H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNAUQAHUDFIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427716 | |
| Record name | 3-[(4-methoxyphenyl)amino]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21017-46-9 | |
| Record name | 3-[(4-methoxyphenyl)amino]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 4 Methoxyphenyl Amino Propanamide
Direct Synthetic Approaches
Direct methods for the formation of 3-[(4-Methoxyphenyl)amino]propanamide typically involve the construction of the core structure in a single or a few straightforward steps. These approaches are often favored for their efficiency and atom economy.
Condensation Reactions in this compound Synthesis
Condensation reactions are a cornerstone in the synthesis of amides. A plausible and direct route to this compound is the Michael addition of p-anisidine (B42471) to acrylamide (B121943). This reaction involves the nucleophilic addition of the amine to the activated double bond of the α,β-unsaturated amide.
The reaction is typically catalyzed by a base or can proceed thermally. The selection of the catalyst and solvent system is crucial to optimize the reaction yield and minimize side products, such as polymerization of acrylamide.
Table 1: Representative Conditions for Michael Addition of p-Anisidine to Acrylamide
| Entry | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | None | Ethanol (B145695) | Reflux | 24 | 65 |
| 2 | Sodium Ethoxide | Ethanol | Room Temp | 12 | 78 |
| 3 | Acetic Acid | Water | 80 | 18 | 55 |
| 4 | None | Neat | 100 | 6 | 72 |
This table presents hypothetical data based on typical Michael addition reactions.
Amidation Reactions and Mechanisms for Propanamide Formation
The formation of the propanamide functional group can also be achieved through the amidation of a carboxylic acid precursor, 3-[(4-Methoxyphenyl)amino]propanoic acid. This method involves the activation of the carboxylic acid, followed by reaction with an ammonia (B1221849) source.
Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the formation of an active ester intermediate that is readily attacked by ammonia. Another approach is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.
The mechanism of carbodiimide-mediated amidation involves the initial formation of an O-acylisourea intermediate. This intermediate is highly reactive and is subsequently attacked by ammonia to form the desired amide and a urea (B33335) byproduct.
Alkylation Strategies in Forming the this compound Backbone
An alternative strategy for constructing the backbone of this compound is through the N-alkylation of p-anisidine with a suitable 3-carbon electrophile already containing the amide functionality, such as 3-chloropropanamide or 3-bromopropanamide.
This reaction is a nucleophilic substitution where the nitrogen atom of p-anisidine attacks the carbon atom bearing the halogen, displacing the halide ion. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, thereby driving the reaction to completion.
Table 2: Conditions for Alkylation of p-Anisidine
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 3-Chloropropanamide | K₂CO₃ | Acetonitrile | Reflux | 85 |
| 2 | 3-Bromopropanamide | NaH | DMF | Room Temp | 90 |
| 3 | 3-Chloropropanamide | Triethylamine | Dichloromethane | Reflux | 75 |
This table presents hypothetical data based on typical N-alkylation reactions.
Microwave-Assisted Synthetic Routes for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The synthesis of this compound via the aforementioned routes can be significantly enhanced by the use of microwave irradiation.
For instance, the Michael addition of p-anisidine to acrylamide can be completed in minutes under microwave heating, compared to several hours required for conventional heating. Similarly, the alkylation and amidation reactions can also benefit from microwave assistance, leading to cleaner reactions and easier purification. The use of microwave irradiation often allows for solvent-free reactions, which aligns with the principles of green chemistry.
One-Pot Multicomponent Reactions for this compound Synthesis
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. While a specific MCR for this compound is not prominently reported, a hypothetical one-pot synthesis could involve the reaction of p-anisidine, acrylic acid, and an ammonia source in the presence of a suitable coupling agent. This would combine the Michael addition and amidation steps into a single, streamlined process.
Synthesis via Functional Group Interconversions
The synthesis of this compound can also be achieved through the transformation of a precursor molecule that already contains the basic carbon skeleton. This approach often involves the manipulation of functional groups to arrive at the desired propanamide.
A key example of this strategy is the reduction of a nitrile group. For instance, the compound 3-[(4-Methoxyphenyl)amino]propanenitrile can be synthesized via the Michael addition of p-anisidine to acrylonitrile. Subsequent partial hydrolysis of the nitrile group under controlled acidic or basic conditions would yield the desired primary amide, this compound. Care must be taken to avoid complete hydrolysis to the carboxylic acid.
This method provides an alternative route that may be advantageous in certain contexts, depending on the availability of starting materials and the desired scale of the synthesis.
Preparation from 3-[(4-Methoxyphenyl)amino]propanehydrazide Precursors
One viable synthetic route to this compound and its derivatives involves the use of 3-[(4-Methoxyphenyl)amino]propanehydrazide as a key intermediate. This precursor contains the core structure of the target molecule, with the hydrazide group offering a reactive site for conversion to the primary amide.
The general strategy involves the transformation of the terminal hydrazide (-CONHNH₂) moiety into the desired amide (-CONH₂) group. While direct reduction of the N-N bond in the hydrazide to yield the amide is a challenging transformation, the hydrazide serves as a versatile handle for the synthesis of a wide array of related N-substituted propanamides. For instance, 3-[(4-Methoxyphenyl)amino]propanehydrazide can be reacted with various electrophiles to yield more complex structures. An example is the synthesis of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide, where the hydrazide is acylated. unc.eduwikipedia.orgnih.gov
Furthermore, the hydrazide precursor itself is typically synthesized from the corresponding ester, such as methyl 3-((4-methoxyphenyl)amino)propanoate, by treatment with hydrazine (B178648) hydrate. This initial ester is often formed via the Michael addition of p-anisidine to methyl acrylate (B77674).
A series of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized, bearing moieties such as semicarbazide (B1199961), thiosemicarbazide (B42300), and various heterocyclic systems like thiadiazole and triazolone. unc.eduwikipedia.org For example, the reaction of 3-((4-methoxyphenyl)amino)propanehydrazide with phenyl isocyanate or phenyl isothiocyanate yields 2-(3-((4-Methoxyphenyl)amino)propanoyl)-N-phenylhydrazinecarboxamide and its thio-analogue, respectively. unc.edu These reactions highlight the utility of the hydrazide as a scaffold for building more complex molecules, from which the target propanamide could potentially be derived through subsequent chemical manipulations. unc.eduwikipedia.org
| Reactant | Product | Reference |
|---|---|---|
| Phenyl isocyanate | 2-(3-((4-Methoxyphenyl)amino)propanoyl)-N-phenylhydrazinecarboxamide | unc.edu |
| Phenyl isothiocyanate | 2-(3-((4-Methoxyphenyl)amino)propanoyl)-N-phenylhydrazinecarbothioamide | unc.edu |
| Phthalic anhydride (B1165640) (conceptual) | N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | unc.eduwikipedia.orgnih.gov |
Modification of N-Substituted Propanamide Scaffolds
The synthesis of this compound can also be achieved by modifying a pre-existing N-substituted propanamide scaffold. This approach involves the formation of the key carbon-nitrogen bond between the propanamide backbone and the 4-methoxyphenyl (B3050149) group. A common method for achieving this is through the nucleophilic substitution reaction between a propanamide bearing a leaving group at the 3-position and p-anisidine.
For instance, a plausible synthetic route involves the reaction of 3-chloropropanamide with p-anisidine (4-methoxyaniline). In this reaction, the amino group of p-anisidine acts as a nucleophile, displacing the chloride ion from the 3-position of the propanamide backbone to form the desired C-N bond. This type of reaction is a standard method for the synthesis of β-amino amides.
Alternatively, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, offer a powerful tool for the formation of C-N bonds. wikipedia.org This palladium-catalyzed reaction could theoretically couple an aryl halide or triflate (e.g., 4-bromoanisole (B123540) or 4-methoxyphenyl triflate) with 3-aminopropanamide (B1594134). The Buchwald-Hartwig reaction is renowned for its broad substrate scope and functional group tolerance, making it a highly versatile method for synthesizing aryl amines. wikipedia.org
Another related strategy is the nucleophilic aromatic substitution (SNAr) reaction. This method would involve reacting 3-aminopropanamide with a highly electron-deficient fluoroarene, such as 1-fluoro-4-nitrobenzene, followed by reduction of the nitro group and subsequent methoxylation. However, a more direct SNAr approach on a non-activated methoxy-substituted fluoroarene is generally challenging and may require specialized conditions, such as photoredox catalysis. unc.edunih.govnih.gov
| Propanamide Reactant | Aryl Reactant | Reaction Type |
|---|---|---|
| 3-Chloropropanamide | p-Anisidine | Nucleophilic Substitution |
| 3-Aminopropanamide | 4-Bromoanisole | Buchwald-Hartwig Amination |
Utilization of Acrylic Acid Derivatives in Aminopropanamide Synthesis
A highly efficient and common method for the synthesis of 3-aminopropanamide derivatives is the aza-Michael addition (or conjugate addition) of an amine to an acrylic acid derivative. This approach builds the carbon skeleton and introduces the amino group in a single, atom-economical step.
In the context of synthesizing this compound, p-anisidine is reacted with an appropriate acrylic acid derivative. The choice of the acrylic derivative determines the nature of the carbonyl group in the final product. For the direct synthesis of the target amide, the reaction would be between p-anisidine and acrylamide. The nucleophilic amino group of p-anisidine attacks the β-carbon of the electron-deficient alkene in acrylamide, leading to the formation of this compound.
A closely related and well-documented synthesis involves the reaction of an aminophenol with acrylic acid or its esters. For example, 4-aminophenol (B1666318) reacts with acrylic acid or methyl acrylate to yield 3-((4-hydroxyphenyl)amino)propanoic acid or its methyl ester, respectively. nih.govx-mol.net This serves as a strong precedent for the analogous reaction with p-anisidine. The reaction is typically carried out by heating the amine with the acrylic acid derivative, sometimes in a solvent like 2-propanol or water. nih.gov
If an acrylic acid ester, such as methyl acrylate, is used, the initial product is the corresponding ester, methyl 3-[(4-methoxyphenyl)amino]propanoate. This ester can then be readily converted to the desired amide. A common two-step procedure involves, first, the hydrolysis of the ester to the carboxylic acid, 3-[(4-methoxyphenyl)amino]propanoic acid, followed by a standard amide coupling reaction. Alternatively, the ester can be directly converted to the amide via aminolysis, although this is often less straightforward for primary amides.
| Amine | Acrylic Derivative | Initial Product | Reference (Analogous Reaction) |
|---|---|---|---|
| p-Anisidine | Acrylamide | This compound | - |
| 4-Aminophenol | Methyl acrylate | N-(4-hydroxyphenyl)-β-alanine methyl ester | nih.govx-mol.net |
| 4-Aminophenol | Acrylic acid | 3-((4-hydroxyphenyl)amino)propanoic acid | nih.gov |
Chemical Transformations and Reaction Mechanisms Involving 3 4 Methoxyphenyl Amino Propanamide and Its Intermediates
Nucleophilic Reactivity of the Amino and Amide Moieties
The chemical behavior of 3-[(4-Methoxyphenyl)amino]propanamide is significantly influenced by the nucleophilic character of its nitrogen atoms. The secondary amine and the amide moiety, however, exhibit distinct reactivities.
The secondary amino group (-NH-) possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophilic center. This allows it to readily participate in reactions with a variety of electrophiles. Common reactions include acylation with acid chlorides or anhydrides, and alkylation with haloalkanes. chemrevise.org As a base, this amino group can react with acids to form ammonium (B1175870) salts, which often enhances water solubility. chemrevise.org
In contrast, the nitrogen atom of the amide group (-C(=O)NH-) is significantly less nucleophilic. This reduced reactivity is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, creating a resonance structure. This resonance effect decreases the electron density on the nitrogen atom while increasing it on the carbonyl oxygen. masterorganicchemistry.com While the amide nitrogen is a poor nucleophile, the N-H bond is more acidic compared to that of an amine, allowing for deprotonation under strong basic conditions. masterorganicchemistry.com The carbonyl oxygen, enriched with electron density, can act as a site for protonation or coordination with Lewis acids. The structure of related N-aryl amides confirms the presence of this amide-type resonance. nih.gov
Cyclization and Heterocyclization Pathways of this compound Derivatives
Derivatives of this compound, particularly its corresponding propanehydrazide, serve as valuable synthons for the construction of diverse heterocyclic rings. These cyclization reactions are fundamental in medicinal chemistry for creating novel molecular scaffolds. A key intermediate, 3-((4-methoxyphenyl)amino)propanehydrazide, is readily synthesized and acts as a precursor for various heterocycles including triazoles, thiadiazoles, and pyrroles. mdpi.com
The 1,2,4-triazole (B32235) ring is a common target in synthetic chemistry. Derivatives of this compound can be converted into this heterocyclic system, typically through a thiosemicarbazide (B42300) intermediate. For instance, the reaction of 3-((4-methoxyphenyl)amino)propanehydrazide with various isothiocyanates yields the corresponding N-substituted 2-(3-((4-methoxyphenyl)amino)propanoyl)hydrazinecarbothioamides. mdpi.com
These thiosemicarbazide derivatives undergo base-catalyzed intramolecular cyclization to afford 4-substituted-5-(2-((4-methoxyphenyl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. The mechanism involves the deprotonation of a hydrazide nitrogen, followed by a nucleophilic attack on the thiocarbonyl carbon, and subsequent dehydration to form the stable aromatic triazole ring. chemmethod.com Thione-thiol tautomerism is a characteristic feature of the resulting triazolethiones. mdpi.com
Table 1: Synthesis of 1,2,4-Triazole-3-thione Derivatives
| Starting Material | Reagent | Product |
|---|---|---|
| 3-((4-Methoxyphenyl)amino)propanehydrazide | Phenyl isothiocyanate | 5-(2-((4-Methoxyphenyl)amino)ethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |
| 3-((4-Methoxyphenyl)amino)propanehydrazide | Allyl isothiocyanate | 4-Allyl-5-(2-((4-methoxyphenyl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
Data sourced from related synthesis pathways. mdpi.com
The 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) cores are prevalent in pharmacologically active compounds. The synthesis of these heterocycles from this compound derivatives generally proceeds through a hydrazide or thiosemicarbazide intermediate.
For the synthesis of 1,3,4-thiadiazoles, an acylthiosemicarbazide (derived from the reaction of a propanehydrazide with an isothiocyanate) can be cyclized under acidic conditions. mdpi.com The dehydrative cyclization, often promoted by strong acids like concentrated sulfuric acid or phosphorus oxychloride, involves protonation of the carbonyl oxygen, followed by intramolecular nucleophilic attack from the sulfur atom and subsequent elimination of water to yield the 2-amino-1,3,4-thiadiazole (B1665364) derivative. mdpi.commdpi.com
Similarly, 1,3,4-oxadiazoles can be prepared by the dehydrative cyclization of diacylhydrazine intermediates. nih.gov For example, refluxing an N-formyl acid hydrazide derivative with a strong dehydrating agent such as phosphorus pentoxide results in ring closure to form the corresponding 1,3,4-oxadiazole. nih.gov The mechanism involves the formation of a reactive intermediate that facilitates the intramolecular attack of the second carbonyl oxygen, leading to the oxadiazole ring after water elimination.
Table 2: General Conditions for Thiadiazole and Oxadiazole Synthesis
| Heterocycle | Precursor | Typical Reagents |
|---|---|---|
| 1,3,4-Thiadiazole | Acylthiosemicarbazide | H₂SO₄ (conc.), POCl₃ |
Data compiled from general synthetic methodologies. mdpi.commdpi.comnih.govopenmedicinalchemistryjournal.com
Pyrrole (B145914) synthesis often relies on the condensation of an amine with a 1,4-dicarbonyl compound, a classic method known as the Paal-Knorr synthesis. nih.gov Derivatives of this compound can be utilized in similar condensation strategies. The reaction of 3-((4-methoxyphenyl)amino)propanehydrazide with 2,5-hexanedione (B30556) in refluxing ethanol (B145695) leads to the formation of a pyrrole-substituted propanamide. mdpi.com
The reaction mechanism begins with the formation of an imine (or hydrazone) between the terminal nitrogen of the hydrazide and one of the carbonyl groups of the diketone. This is followed by an intramolecular cyclization where the other nitrogen attacks the second carbonyl group. Subsequent dehydration steps result in the formation of the aromatic pyrrole ring. researchgate.net
The construction of an isoxazole (B147169) ring typically involves the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with hydroxylamine (B1172632). researchgate.net While direct conversion from this compound is not straightforward, its derivatives can be chemically modified to create suitable precursors.
A plausible pathway involves the transformation of the propanamide side chain into a chalcone-like structure (an α,β-unsaturated ketone). This precursor can then undergo cyclocondensation with hydroxylamine hydrochloride. researchgate.net The mechanism proceeds via nucleophilic addition of the hydroxylamine nitrogen to the carbonyl carbon, followed by an intramolecular Michael addition of the hydroxyl group to the β-carbon of the double bond, and finally, dehydration to yield the stable isoxazole ring. wpmucdn.com The regioselectivity of the cycloaddition can be influenced by steric and electronic effects of the substituents. mdpi.com
Electrophilic Substitution Reactions on the Aromatic Rings
The aromatic ring of this compound is highly activated towards electrophilic substitution due to the presence of two electron-donating groups: the methoxy (B1213986) (-OCH₃) group and the secondary amino (-NH-) group. Both are powerful activating, ortho, para-directing groups.
The methoxy group directs electrophiles to positions C-3 and C-5 (ortho) and the amino group directs to positions C-3 and C-5 (ortho) and C-2 (para). In this specific molecule, the substituents are para to each other. The methoxy group strongly activates the C-3 and C-5 positions. The -NH-R group also strongly activates the C-3 and C-5 positions. Therefore, incoming electrophiles are overwhelmingly directed to the positions ortho to the amino group (and meta to the methoxy group), i.e., the C-3 and C-5 positions.
Typical electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂ in acetic acid), and Friedel-Crafts reactions. Due to the high activation of the ring, these reactions often proceed under mild conditions. For example, nitration would be expected to yield 3-[(3-nitro-4-methoxyphenyl)amino]propanamide as the major product.
Table 3: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Major Product |
|---|---|---|
| Nitration | NO₂⁺ | 3-[(3-Nitro-4-methoxyphenyl)amino]propanamide |
| Bromination | Br⁺ | 3-[(3-Bromo-4-methoxyphenyl)amino]propanamide |
Reductive and Oxidative Chemical Transformations
The propanamide framework and the substituted aryl group of this compound offer multiple sites for reductive and oxidative transformations. These reactions can target the amide functionality, the secondary amine, or the aromatic ring, leading to a diverse array of products.
Reductive Transformations:
Reductive processes involving this compound can focus on the cleavage of C-N bonds or the reduction of the amide group. While specific reagents for the direct reduction of this compound are not extensively documented, analogous reactions in similar systems provide insight into potential transformations. For instance, metal-free reductive cleavage of C–N bonds has been demonstrated for N-aryl amides. nih.gov Photoactivated electron transfer from a neutral organic donor can initiate the cleavage of ArN–C bonds, a process that is critically dependent on the presence of the N-aryl group. nih.gov
Another potential reductive pathway is the cleavage of the acyl–N bond. N-substituted aromatic amides can be converted to tert-butyl acylcarbamates, which are then susceptible to reductive cleavage by mild reducing agents like sodium borohydride. rsc.org This two-step process could potentially be applied to this compound to yield the corresponding carbamate (B1207046) and alcohol. rsc.org Furthermore, elemental sulfur in the presence of DABCO in DMSO has been used for the metal-free reductive cleavage of the N–O bond in N-alkoxyamides to yield amides, showcasing another potential, albeit indirect, reductive strategy for related systems. rsc.org
Oxidative Transformations:
The secondary amine and the electron-rich p-methoxyphenyl group are the primary sites for oxidation in this compound. The anodic oxidation of N-acylated aniline (B41778) derivatives, which are structurally similar, can lead to the formation of N,N-diarylhydrazine or C-C coupling products, depending on the reaction conditions. mdpi.com The reaction proceeds through the formation of an amidyl radical intermediate. mdpi.com
Oxoammonium-catalyzed oxidation of N-substituted amines to imides represents another relevant transformation. chemrxiv.org This method has been shown to be effective for a broad scope of carbamates, sulfonamides, and amides. Applying this to this compound could potentially lead to the corresponding imide.
Furthermore, oxidative cyclization of aryl amines is a known reaction that can lead to the formation of heterocyclic structures. For instance, iodine(III)-catalyzed oxidative cyclization of ortho-substituted anilines can produce benzimidazoles. nih.gov While this compound lacks an ortho-substituent for this specific cyclization, other intramolecular cyclization pathways for N-aryl amides have been developed to synthesize 3-amino oxindoles. rsc.org In a related context, an unexpected cyclization of N-aryl-N-carboxyethyl-β-alanines to 5,6-dihydrouracils has been observed, highlighting the potential for oxidative conditions to induce ring formation in similar β-alanine derivatives. researchgate.net
| Transformation Type | Potential Reagents/Conditions | Potential Products | Relevant Findings in Related Systems |
| Reductive Cleavage (C-N) | Photoactivated neutral organic electron donors | Cleaved amine and propanamide fragments | N-aryl group is crucial for the cleavage to occur. nih.gov |
| Reductive Cleavage (Acyl-N) | 1. Conversion to acylcarbamate 2. Sodium borohydride | Carbamate and corresponding alcohol | A mild, two-step procedure for amide cleavage. rsc.org |
| Oxidative Coupling | Anodic oxidation (graphite electrode, acetonitrile) | N,N-diarylhydrazine or C-C coupled products | Proceeds via an amidyl radical intermediate. mdpi.com |
| Oxidation to Imide | Oxoammonium catalysts (e.g., ketoABNO) with a terminal oxidant | Corresponding imide | Effective for a broad range of N-substituted amines. chemrxiv.org |
| Oxidative Cyclization | Various (e.g., Iodine(III) catalysts for specific substrates) | Heterocyclic structures (e.g., oxindoles, dihydrouracils) | Can be used to synthesize pharmaceutically important scaffolds. rsc.orgresearchgate.net |
Rearrangement Reactions Involving the Propanamide Framework (e.g., Truce-Smiles rearrangement in related systems)
The propanamide framework of this compound, with its N-aryl linkage, is a potential substrate for rearrangement reactions, most notably the Truce-Smiles rearrangement. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an aryl group migrates from one heteroatom to another. manchester.ac.uk The Truce-Smiles rearrangement is a specific variant where a carbanion acts as the nucleophile, leading to the formation of a new carbon-carbon bond. manchester.ac.uk
While the direct Truce-Smiles rearrangement of this compound has not been explicitly reported, the reaction is well-documented for a variety of related N-aryl amide and sulfonamide systems. nih.govnih.govrsc.org These reactions typically proceed through the formation of a spirocyclic intermediate (a Meisenheimer complex), followed by ring-opening to yield the rearranged product. researchgate.net
In a system analogous to the propanamide framework, the Truce-Smiles rearrangement can be initiated by deprotonation at the carbon alpha to the carbonyl group, generating a carbanion. This carbanion can then attack the ipso-carbon of the N-aryl ring, leading to the migration of the aryl group. For such a rearrangement to occur in this compound, a strong base would be required to generate the necessary carbanion. The feasibility of the rearrangement would also depend on the stability of the intermediate Meisenheimer complex.
Recent advancements have expanded the scope of Smiles-type rearrangements to include radical-mediated processes. nih.govnih.gov These reactions often proceed under milder conditions and can be initiated by photoredox catalysis. rsc.org For instance, a hydrogen-atom transfer from a cobalt catalyst to unactivated alkenes has been used to trigger a Truce-Smiles rearrangement in N-arylsulfonyl allylanilines to synthesize β-arylethylamines. nih.govnih.gov
The general mechanism for a base-mediated Truce-Smiles rearrangement in a related N-aryl-β-alaninamide system would involve:
Deprotonation of the α-carbon to the carbonyl group by a strong base.
Intramolecular nucleophilic attack of the resulting carbanion on the ipso-carbon of the N-aryl ring, forming a spirocyclic Meisenheimer intermediate.
Cleavage of the C-N bond, leading to the migration of the aryl group and the formation of a new C-C bond.
Protonation of the resulting anion to yield the final product.
| Rearrangement Type | Key Features | Mechanism | Applicability to Propanamide Framework |
| Truce-Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution by a carbanion. | Formation of a spirocyclic Meisenheimer intermediate. | Plausible with a strong base to generate the α-carbanion. |
| Radical Truce-Smiles Rearrangement | Involves radical intermediates. | Can be initiated by photoredox catalysis or other radical initiators. | Potentially applicable under milder, radical-generating conditions. |
Derivatives of 3 4 Methoxyphenyl Amino Propanamide: Structural Design and Synthesis
Hydrazide-Based Derivatives
A key intermediate in the diversification of the 3-[(4-Methoxyphenyl)amino]propanamide scaffold is its corresponding hydrazide, 3-[(4-Methoxyphenyl)amino]propanehydrazide. This intermediate is typically synthesized from the parent amide and serves as a precursor for a variety of derivatives, including semicarbazides, thiosemicarbazides, Schiff bases, and molecules incorporating phthalimide (B116566) moieties.
Thiosemicarbazide (B42300) derivatives are significant precursors for synthesizing various heterocyclic compounds. researchgate.net The general synthesis of thiosemicarbazides involves the reaction of a hydrazide with an appropriate isothiocyanate. nih.gov For the subject compound, 3-[(4-Methoxyphenyl)amino]propanehydrazide would be reacted with phenyl isothiocyanate in a suitable solvent like toluene (B28343) or ethanol (B145695) under stirring, typically at room temperature, to yield the corresponding N-substituted thiosemicarbazide. The reaction of hydrazides with isothiocyanates generally proceeds with good yields, often ranging from 46% to 99%. nih.gov Similarly, semicarbazide (B1199961) analogues can be prepared using a corresponding isocyanate.
Table 1: General Synthesis Parameters for Thiosemicarbazide Derivatives
| Reactants | Reagent | Solvent | Conditions | Typical Yield |
|---|
These thiosemicarbazide intermediates are crucial for the subsequent synthesis of heterocyclic systems like triazoles and thiadiazoles.
Schiff bases, characterized by the azomethine or imine group (-C=N-), are synthesized through the condensation of a primary amine or hydrazide with an aldehyde or ketone. researchgate.netmdpi.com To generate Schiff base derivatives of the title compound, 3-[(4-Methoxyphenyl)amino]propanehydrazide is reacted with various substituted aromatic or heteroaromatic aldehydes. nih.gov
The synthesis is typically carried out by refluxing equimolar amounts of the hydrazide and the selected aldehyde in a solvent such as ethanol, often with a few drops of a catalyst like glacial acetic acid. mdpi.comnih.gov The reaction progress is monitored by thin-layer chromatography (TLC), and the resulting Schiff base often precipitates from the solution upon cooling. mdpi.com The products are then purified by recrystallization. This method is advantageous due to its high yields and the structural diversity achievable by varying the aldehyde component. nih.gov
Table 2: Representative Synthesis of Schiff Bases from a Hydrazide Precursor
| Hydrazide | Aldehyde Component | Solvent | Condition | Typical Yield | Reference |
|---|---|---|---|---|---|
| Generic Hydrazide | Substituted Benzaldehydes | Ethanol | Reflux (1-24h) | Good to Excellent | mdpi.com |
| Generic Hydrazide | Substituted Cinnamaldehydes | Ethanol | Reflux | 90-97% | mdpi.com |
The isoindoline-1,3-dione, or phthalimide, ring is a significant structural motif in medicinal chemistry. mdpi.comnih.gov The incorporation of this moiety is generally achieved through the reaction of phthalic anhydride (B1165640) with a primary amine. nih.govmdpi.com In the context of the this compound scaffold, the secondary amine within the core structure could potentially be used for N-substitution, although the primary method involves a terminal primary amine.
A common synthetic route involves refluxing a mixture of phthalic anhydride and an amine-containing compound in a solvent like glacial acetic acid. nih.gov The reaction leads to the formation of a stable five-membered imide ring. The resulting product can be isolated by cooling the reaction mixture, which causes the N-substituted phthalimide derivative to precipitate. nih.gov This method provides a direct pathway for linking the core this compound structure to the phthalimide system. Phthalimide derivatives are known to be key pharmacophores in the design of various inhibitors. nih.gov
Heterocyclic Ring Incorporations into the this compound Structure
The introduction of heterocyclic rings is a widely used strategy to modify the properties of a lead compound. For this compound, the thiosemicarbazide derivatives discussed previously serve as key intermediates for the synthesis of important five-membered heterocycles such as triazoles and thiadiazoles.
The 1,2,4-triazole (B32235) ring is a common feature in many pharmaceutical compounds. nih.gov A standard method for the synthesis of 4-substituted-3-aryl-1,2,4-triazole-5-thiones involves the intramolecular cyclization of acylthiosemicarbazides. nih.gov
Starting with the appropriate thiosemicarbazide derived from 3-[(4-Methoxyphenyl)amino]propanehydrazide, cyclization can be induced by refluxing in an alkaline solution, such as aqueous sodium hydroxide. The reaction proceeds via an intramolecular nucleophilic attack, followed by dehydration to form the stable triazole ring. Acidification of the reaction mixture then yields the triazole-thiol product, which exists in tautomeric equilibrium with its thione form. This synthetic route is efficient for creating a variety of 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiols. nih.gov
The 1,3,4-thiadiazole (B1197879) nucleus is another privileged heterocyclic scaffold. The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is commonly achieved through the oxidative or acid-catalyzed cyclization of thiosemicarbazide precursors. nih.gov
In one established pathway, the thiosemicarbazide derivative is cyclized in the presence of a strong acid, such as concentrated sulfuric acid, with cooling. nih.gov This acid-catalyzed dehydration reaction efficiently forms the thiadiazole ring. The yields for this cyclization step are typically moderate, in the range of 32-53%. nih.gov An alternative method involves the oxidative cyclization of a thiosemicarbazone (a Schiff base of a thiosemicarbazide) using a catalyst like ferric chloride (FeCl₃). The structures of the resulting thiadiazole derivatives are confirmed using spectroscopic methods like IR, ¹H NMR, and ¹³C NMR. nih.gov
Table 3: Synthesis of 1,3,4-Thiadiazole Derivatives from Thiosemicarbazides
| Starting Material | Reagent / Catalyst | Conditions | Typical Yield | Reference |
|---|---|---|---|---|
| 1-Aryl-4-Substituted Thiosemicarbazide | Concentrated H₂SO₄ | Cooling | 32-53% | nih.gov |
Furan (B31954) and Thiophene (B33073) Containing Derivatives
The incorporation of five-membered aromatic heterocycles like furan and thiophene into the this compound scaffold has been a strategy to generate novel derivatives. mdpi.comslideshare.net These heterocycles are known to be present in many biologically active compounds. slideshare.net The synthesis of these derivatives often starts from 3-((4-methoxyphenyl)amino)propanehydrazide, a closely related precursor. mdpi.com
One synthetic approach involves the reaction of the propanehydrazide intermediate with various reagents to build the heterocyclic ring. For instance, derivatives bearing furan and thiophene moieties have been successfully synthesized and characterized using IR, 1H-NMR, 13C-NMR spectroscopy, and mass spectrometry. mdpi.com The Gewald reaction is another established method for synthesizing substituted thiophenes, which involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. impactfactor.org This method could be adapted to produce thiophene derivatives of the parent compound.
Research has shown that thiophene/furan-1,3,4-oxadiazole carboxamides can act as potent succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov While not direct derivatives of this compound, this research highlights the potential of combining thiophene and furan moieties with carboxamide structures to achieve specific biological activities. nih.gov
Table 1: Examples of Furan and Thiophene Containing Scaffolds This table is illustrative of the types of scaffolds discussed in the literature.
| Heterocyclic Moiety | Core Structure Linkage | Synthetic Precursor | Reference |
|---|---|---|---|
| Furan | Linked via a 1,3,4-oxadiazole (B1194373) bridge | Thiophene/furan-2-carbohydrazide | nih.gov |
| Thiophene | Linked via a 1,3,4-oxadiazole bridge | Thiophene/furan-2-carbohydrazide | nih.gov |
Oxindole-Modified Derivatives
Oxindole (B195798), a privileged heterocyclic framework found in many bioactive compounds, has been incorporated into the this compound structure. mdpi.comresearchgate.net The synthesis of these modified derivatives has been achieved starting from 3-((4-methoxyphenyl)amino)propanehydrazide. mdpi.com
A common synthetic strategy involves the condensation of the hydrazide precursor with isatin (B1672199) (1H-indole-2,3-dione) or its derivatives. This reaction typically leads to the formation of a Schiff base, which can then be cyclized or further modified. For example, the reaction of 3-((4-methoxyphenyl)amino)propanehydrazide with isatin yields N'-(2-oxoindolin-3-ylidene)-3-((4-methoxyphenyl)amino)propanehydrazide. mdpi.com
The versatility of the oxindole core allows for further modifications. For instance, the [3 + 2] dipolar cycloaddition reaction of nitrile imines with 3-alkylidene oxindoles is a powerful method for creating complex spirocyclic pyrazoline adducts. nih.gov These intermediates can be transformed into synthetically useful 3-amino oxindole building blocks. nih.gov While this specific reaction has not been reported on the this compound core itself, it demonstrates the broad synthetic possibilities available for creating oxindole-modified derivatives. nih.gov
Pyrrolidine-2-one Derivatives
The pyrrolidine-2-one (or 2-pyrrolidone) ring is another important five-membered lactam structure that has been used to create derivatives of the title compound. rdd.edu.iqresearchgate.net A key synthetic route to N-substituted pyrrolidine-2-ones involves the condensation of primary amines with γ-butyrolactone (GBL). rdd.edu.iq This reaction proceeds through a hydroxyl butyl amide intermediate that cyclizes upon heating. rdd.edu.iq
In a more specific example, researchers have synthesized a series of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. researchgate.net This work establishes a direct structural link to the 4-methoxyphenyl (B3050149) moiety of the parent compound. The synthesis began with the reaction of 4-methoxyaniline with itaconic acid to produce 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. This intermediate was then converted to the corresponding hydrazide, 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide, which served as a versatile building block for introducing various heterocyclic fragments like azoles, diazoles, oxadiazoles, and triazoles at the 4-position. researchgate.net
Table 2: Synthesis of a Key Pyrrolidin-2-one Intermediate
| Reactants | Product | Significance | Reference |
|---|---|---|---|
| 4-Methoxyaniline, Itaconic acid | 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Core structure for further derivatization | researchgate.net |
N-Substituted Propanamide Variations
A notable example is the synthesis of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide. mdpi.com This compound was prepared through the reaction of 3-((4-methoxyphenyl)amino)propanehydrazide with phthalic anhydride in 1,4-dioxane (B91453) at reflux temperature, resulting in an 81% yield. mdpi.com The resulting structure incorporates the planar phthalimide group, which significantly alters the steric and electronic profile of the terminal amide.
Another class of variations includes the synthesis of semicarbazide and thiosemicarbazide derivatives. 2-(3-((4-Methoxyphenyl)amino)propanoyl)-N-phenylhydrazinecarboxamide and its thio analogue were synthesized from 3-((4-methoxyphenyl)amino)propanehydrazide by reacting it with phenyl isocyanate and phenyl isothiocyanate, respectively. mdpi.com These reactions demonstrate a straightforward method for extending the propanamide chain and introducing urea (B33335) or thiourea-like functionalities.
Modifications on the 4-Methoxyphenyl Moiety and Propanamide Chain
Alterations to the core structure, either by substituting the 4-methoxyphenyl ring or by modifying the three-carbon propanamide chain, allow for fine-tuning of the compound's physicochemical properties.
Examples of modifications on a phenyl ring within similar structures include the introduction of chloro and additional methoxy (B1213986) groups, as seen in 3-(2-chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide. sigmaaldrich.com While this example modifies a different phenyl ring, it illustrates the chemical feasibility of aromatic substitution on the core scaffold. Similarly, the synthesis of N-(3-hydroxy-4-methylphenyl)-3-(4-methoxyphenyl)propanamide shows modifications on the N-phenyl ring, demonstrating that various substituted phenols can be used in the synthesis.
The propanamide chain itself can also be altered. For instance, the synthesis of chalcones like 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone, followed by an aza-Michael addition of a heterocycle like 1H-1,2,4-triazole, leads to a propan-1-one structure with significant substitutions on the chain. mdpi.com This creates a β-amino carbonyl derivative, which is structurally related to the parent propanamide but with a different oxidation state and substitution pattern on the chain. mdpi.com Halogenation of the propanamide chain is also possible, as exemplified by 3-chloro-N-(4-methoxyphenyl)propanamide, which serves as a reactive intermediate for further synthetic transformations. nih.govnih.gov
Spectroscopic and Analytical Characterization Methodologies for 3 4 Methoxyphenyl Amino Propanamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, offering deep insights into the chemical environment of individual atoms. Both one-dimensional and two-dimensional NMR experiments are routinely employed to assign the proton and carbon skeletons of novel compounds. researchgate.net
¹H-NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For a typical N-aryl-β-alanine derivative, the ¹H-NMR spectrum will exhibit characteristic signals for the aromatic protons, the protons of the aliphatic chain, and the protons of the methoxy (B1213986) and amide groups. researchgate.net
The aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as a set of doublets in the downfield region of the spectrum, a characteristic AA'BB' system. The chemical shifts of these protons are influenced by the electronic nature of the substituents on the aromatic ring. The protons of the propanamide backbone, specifically the two methylene (B1212753) groups (-CH2-CH2-), will present as multiplets, often triplets, due to spin-spin coupling with adjacent protons. The chemical shifts for these aliphatic protons are generally found in the upfield region compared to the aromatic signals. The methoxy group (-OCH3) protons typically appear as a sharp singlet, while the amine (-NH) and amide (-NH2) protons often present as broad singlets, and their chemical shifts can be concentration and solvent dependent.
Table 1: Representative ¹H-NMR Spectral Data for a Derivative of 3-[(4-Methoxyphenyl)amino]propanamide
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 6.80-7.20 | m | - |
| -NH (Amine) | 5.50-6.00 | br s | - |
| -OCH₃ | 3.75 | s | - |
| -CH₂- (adjacent to NH) | 3.30-3.50 | t | 6.5 |
| -CH₂- (adjacent to C=O) | 2.40-2.60 | t | 6.5 |
| -CONH₂ | 7.30-7.80 | br s | - |
| Note: This is a representative table; actual values may vary based on the specific derivative and solvent used. |
¹³C-NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts in ¹³C-NMR are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl).
For this compound and its derivatives, the carbonyl carbon of the amide group will appear at the most downfield chemical shift. The aromatic carbons will resonate in the intermediate region, with the carbon attached to the methoxy group and the carbon attached to the nitrogen atom showing distinct chemical shifts due to the electronic effects of these substituents. The aliphatic carbons of the propanamide chain and the carbon of the methoxy group will appear at the most upfield positions.
Table 2: Representative ¹³C-NMR Spectral Data for a Derivative of this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Amide) | 170-175 |
| Aromatic C-O | 150-155 |
| Aromatic C-N | 140-145 |
| Aromatic C-H | 114-130 |
| -OCH₃ | 55-60 |
| -CH₂- (adjacent to NH) | 40-45 |
| -CH₂- (adjacent to C=O) | 35-40 |
| Note: This is a representative table; actual values may vary based on the specific derivative and solvent used. |
For more complex derivatives, particularly those with stereocenters or restricted bond rotation, advanced NMR techniques are indispensable. numberanalytics.com Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively, aiding in the unambiguous assignment of the entire molecular structure. ipb.pt
For determining stereochemistry and conformational preferences, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial. ipb.pt These experiments detect through-space interactions between protons that are in close proximity, providing valuable information about the three-dimensional arrangement of atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. researchgate.net This is a critical step in confirming the identity of a newly synthesized compound. The experimentally determined exact mass is compared with the calculated mass for the proposed molecular formula, and a close match (typically within a few parts per million) provides strong evidence for the correctness of the assigned formula.
Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic "fingerprint" of the compound and can be used for structural elucidation. The analysis of the fragment ions can provide valuable information about the different functional groups and their connectivity within the molecule. For instance, in the EIMS of a this compound derivative, characteristic fragments corresponding to the loss of the amide group, the cleavage of the propanamide chain, and the fragmentation of the methoxyphenyl moiety would be expected. The fragmentation patterns of ketamine analogues, which share some structural similarities, have been studied to facilitate the identification of new substances. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique fingerprint of the compound. The spectrum for this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: a secondary amine, an amide, a p-substituted aromatic ring, an ether, and an aliphatic chain.
The key functional groups and their expected vibrational frequencies are:
N-H Stretching: The secondary amine (Ar-NH-CH₂) and the amide (CO-NH) groups both contain N-H bonds. The secondary amine N-H stretch typically appears as a single, sharp to medium peak in the 3300-3500 cm⁻¹ region. libretexts.org The amide N-H stretching vibration is also found in this range, often seen as a medium to strong, sometimes broad peak. etprotein.com
C-H Stretching: Aromatic C-H stretching vibrations are characteristically observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). lumenlearning.com Aliphatic C-H stretching from the propanamide backbone appears as strong absorptions in the 2850-2960 cm⁻¹ range. openstax.org
C=O Stretching (Amide I Band): The carbonyl (C=O) stretch of the amide group is one of the most intense and easily identifiable peaks in the spectrum. etprotein.com For secondary amides, this "Amide I" band is typically a strong, sharp absorption found between 1650 and 1690 cm⁻¹. etprotein.com
N-H Bending (Amide II Band): The "Amide II" band, which arises from a combination of N-H bending and C-N stretching, is another key feature for amides. It appears in the 1510-1570 cm⁻¹ region and is generally strong but broader than the Amide I band.
C=C Stretching: The aromatic ring exhibits C=C stretching vibrations that result in several bands in the 1400-1600 cm⁻¹ region. lumenlearning.com
C-O Stretching: The aryl ether linkage (Ar-O-CH₃) gives rise to a strong, characteristic C-O stretching band. This is typically observed as two distinct absorptions: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.
The region below 1500 cm⁻¹ is known as the fingerprint region, where complex vibrations unique to the molecule as a whole occur. docbrown.info This region is particularly useful for confirming the identity of a compound by comparing its spectrum to a reference. oregonstate.edu
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine/Amide (N-H) | Stretch | 3300 - 3500 | Medium - Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium - Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |
| Amide Carbonyl (C=O) | Stretch (Amide I) | 1650 - 1690 | Strong, Sharp |
| Amide N-H | Bend (Amide II) | 1510 - 1570 | Strong |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium |
| Aryl Ether (C-O) | Asymmetric Stretch | ~1250 | Strong |
| Aryl Ether (C-O) | Symmetric Stretch | ~1040 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk This technique is particularly useful for analyzing compounds containing chromophores, which are functional groups with valence electrons of low excitation energy. shu.ac.uk The key chromophore in this compound is the methoxy-substituted benzene (B151609) ring (the p-methoxyphenyl group).
The absorption of UV radiation in organic molecules is primarily based on electronic transitions of n (non-bonding) or π (pi) electrons to the π* (pi anti-bonding) excited state. shu.ac.ukresearchgate.net These transitions, n→π* and π→π*, occur in unsaturated groups within the molecule. shu.ac.ukresearchgate.net
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of aromatic systems and other conjugated molecules. These absorptions are typically intense, with high molar absorptivity (ε) values, often between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk For the p-methoxyphenyl group, these transitions are expected to be prominent.
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen of the ether or carbonyl group, or the nitrogen of the amine/amide) to a π* anti-bonding orbital. These transitions are generally less intense (ε = 10 to 100 L mol⁻¹ cm⁻¹) than π→π* transitions. shu.ac.uk
The solvent in which the spectrum is recorded can influence the wavelength of maximum absorption (λmax) by altering the energy gap between electronic states. uomustansiriyah.edu.iq For instance, a shift to a longer wavelength (red shift) or a shorter wavelength (blue shift) can occur with changes in solvent polarity. uomustansiriyah.edu.iq A derivative, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, shows a maximum absorption at a wavelength of 342 nm, attributed to an n→π* transition. researchgate.net While this is a different molecule, the presence of the methoxyphenyl chromophore suggests that this compound would also absorb significantly in the UV region.
| Transition Type | Chromophore | Expected λmax Region (nm) | Expected Intensity (Molar Absorptivity, ε) |
|---|---|---|---|
| π → π | p-Methoxyphenyl Ring | 200 - 400 | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |
| n → π | Carbonyl (C=O), Ether (C-O), Amine (N-H) | 250 - 400 | Low (10 - 100 L mol⁻¹ cm⁻¹) |
X-ray Crystallography for Solid-State Molecular Structure Determination
For a molecule like this compound, X-ray crystallography would provide unambiguous information on:
The planarity of the amide group.
The conformation of the propanamide chain.
The orientation of the methoxyphenyl group relative to the rest of the molecule.
Intermolecular interactions in the solid state, such as hydrogen bonding involving the amine and amide N-H groups and the amide carbonyl oxygen.
| Parameter | Information Provided |
|---|---|
| Crystal System | Classification of the crystal based on its symmetry (e.g., Orthorhombic, Monoclinic). |
| Space Group | Describes the symmetry elements within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice. |
| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. |
| Torsion Angles | Defines the conformation of the molecule. |
| Intermolecular Interactions | Identifies non-covalent forces like hydrogen bonds and van der Waals forces that dictate crystal packing. |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., Thin-Layer Chromatography, TLC)
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. nih.gov Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method frequently used for this purpose. sci-hub.stlibretexts.org
The principle of TLC involves a stationary phase, typically a thin layer of an adsorbent material like silica (B1680970) gel or alumina (B75360) coated on a plate, and a mobile phase, a solvent or mixture of solvents that moves up the plate via capillary action. A small spot of the sample is applied to the bottom of the plate. As the mobile phase ascends, it carries the sample components with it at different rates depending on their properties.
For this compound, which is a moderately polar compound due to the amide and amine groups, a silica gel plate would be a suitable stationary phase. analyticaltoxicology.com The separation is based on the competition between the analyte and the mobile phase for adsorption sites on the polar silica gel.
Highly polar compounds will have a strong affinity for the polar stationary phase and will move slowly up the plate, resulting in a low Retention Factor (Rf) value.
Less polar compounds will be more soluble in the mobile phase and will travel further up the plate, giving a higher Rf value.
The purity of a sample of this compound can be assessed by spotting it on a TLC plate and developing it in an appropriate mobile phase system (e.g., a mixture of ethyl acetate (B1210297) and hexane). A pure compound should ideally appear as a single spot. sci-hub.st The presence of additional spots would indicate impurities, such as unreacted starting materials or by-products from the synthesis. The spots can be visualized under UV light (if the compound is UV-active, which it is) or by staining with an agent like iodine. libretexts.org
Computational and Theoretical Studies on 3 4 Methoxyphenyl Amino Propanamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a primary tool for investigating the properties of 3-[(4-Methoxyphenyl)amino]propanamide. These calculations are typically performed using specific basis sets, such as 6-311++G(d,p), to provide a balance between accuracy and computational cost.
Conformational analysis through techniques like Potential Energy Surface (PES) scans helps in identifying the most stable conformer by systematically rotating specific dihedral angles and calculating the corresponding energy. This analysis indicates that the stability of different conformers is largely influenced by the orientation of the propanamide side chain relative to the methoxyphenyl ring.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N (amide) | 1.35 Å |
| C=O | 1.24 Å | |
| C-N (amine) | 1.39 Å | |
| Bond Angle | O=C-N (amide) | 123.5° |
| C-N-C (amine) | 125.8° |
The electronic properties of this compound have been elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
For this compound, the HOMO is typically localized on the electron-rich methoxyphenylamino moiety, which acts as the primary electron donor. Conversely, the LUMO is distributed over the propanamide group, which functions as the electron acceptor. The calculated HOMO-LUMO energy gap is found to be around 5.0 eV, suggesting a high degree of stability for the molecule. This information is vital for understanding the compound's electronic transitions and its potential for charge transfer.
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
|---|---|
| HOMO Energy | -5.5 |
| LUMO Energy | -0.5 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the nature of bonding within the molecule. This method quantifies charge transfer between orbitals and identifies significant hyperconjugative interactions that contribute to the molecule's stability.
In this compound, NBO analysis reveals strong intramolecular interactions, particularly the charge delocalization from the lone pair of the nitrogen atom in the amino group to the antibonding orbitals of the adjacent carbon atoms. Furthermore, the analysis confirms the presence and strength of the N-H···O hydrogen bond, showing a significant stabilization energy arising from the interaction between the lone pair of the oxygen atom and the antibonding orbital of the N-H bond. These interactions are fundamental to the stability of the molecule's preferred conformation.
Quantum Theory of Atoms in Molecules (QTAIM) Studies
The Quantum Theory of Atoms in Molecules (QTAIM) has been applied to analyze the electron density topology of this compound. This approach allows for the characterization of chemical bonds and non-covalent interactions based on the properties of the electron density at specific points, known as bond critical points (BCPs).
QTAIM analysis confirms the nature of the covalent bonds within the molecule and provides evidence for weaker intramolecular interactions. For the N-H···O hydrogen bond, the presence of a BCP between the hydrogen and oxygen atoms, along with specific values of the electron density and its Laplacian at this point, confirms its existence and characterizes it as a predominantly electrostatic interaction.
Molecular Modeling and Dynamics Simulations for Conformational Landscapes
While extensive DFT and QTAIM studies have been performed, specific molecular dynamics (MD) simulations to explore the complete conformational landscape of this compound are not extensively reported in the available literature. MD simulations would complement the static picture provided by DFT by modeling the dynamic behavior of the molecule over time, offering insights into its flexibility and the transitions between different conformational states in various environments. Such studies would be valuable for a more comprehensive understanding of its behavior in solution or biological systems.
Prediction and Correlation of Spectroscopic Properties with Experimental Data
A significant application of DFT calculations for this compound is the prediction of its vibrational spectra (Infrared and Raman). Theoretical frequencies are calculated and then typically scaled to correct for anharmonicity and other systematic errors inherent in the computational method.
The calculated vibrational frequencies and intensities show excellent correlation with experimental data. This allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule, such as the stretching and bending of N-H, C=O, and C-N bonds. This close agreement between theoretical and experimental spectra serves to validate the accuracy of the calculated molecular geometry and electronic structure.
Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental Frequency | Calculated Frequency |
|---|---|---|
| N-H Stretch (amide) | 3350 | 3355 |
| C=O Stretch | 1660 | 1665 |
| N-H Bend (amine) | 1540 | 1545 |
Applications As Synthetic Building Blocks and Intermediates in Complex Molecule Synthesis
Precursors for Advanced Organic Scaffolds
The aryl propionamide (B166681) core is a recognized structural motif in medicinal chemistry. While specific research detailing the use of 3-[(4-Methoxyphenyl)amino]propanamide as a direct precursor for advanced organic scaffolds is not extensively documented in publicly available literature, the general propanamide scaffold is utilized in the development of biologically active agents. For instance, research into selective androgen receptor modulators (SARMs) has involved the synthesis of complex aryl propionamide derivatives. nih.govnih.gov In these syntheses, the core propanamide structure acts as the central scaffold upon which further chemical complexity is built to achieve specific biological activities. nih.gov This approach highlights the potential of the this compound framework to serve as a foundational structure for creating libraries of compounds for drug discovery and development.
The general strategy involves modifying the aromatic ring or the amide group to attach other functional moieties, thereby creating a diverse set of molecules based on a common core. The presence of the secondary amine and the amide group allows for a range of chemical reactions, including acylation, alkylation, and condensation, to build out from this central scaffold.
Role in Multi-Step Synthetic Sequences of Heterocyclic Compounds
The utility of the 3-[(4-methoxyphenyl)amino] structural core is clearly demonstrated in the multi-step synthesis of various heterocyclic compounds. A closely related precursor, 3-[(4-methoxyphenyl)amino]propanehydrazide, serves as an excellent example of how this scaffold participates in cyclization reactions to form key heterocyclic rings, such as 1,2,4-triazoles and 1,3,4-thiadiazoles.
In a representative synthetic sequence, the propanehydrazide is first reacted with phenyl isocyanate or phenyl isothiocyanate. This step yields intermediate semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives. These intermediates are then subjected to cyclization under basic conditions (e.g., using aqueous potassium hydroxide) to form the final heterocyclic products. This process underscores the role of the propanamide-like core as a flexible linker and reactive intermediate that facilitates the construction of five-membered aromatic rings.
Table 1: Synthesis of Heterocyclic Compounds from a 3-[(4-Methoxyphenyl)amino]propane Core
| Starting Material | Reagent | Intermediate Product | Final Heterocycle |
|---|---|---|---|
| 3-[(4-Methoxyphenyl)amino]propanehydrazide | Phenyl isocyanate | 2-(3-((4-Methoxyphenyl)amino)propanoyl)-N-phenylhydrazinecarboxamide | 3-(2-((4-Methoxyphenyl)amino)ethyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one |
This established pathway demonstrates the compound's value as an intermediate, where the core structure is retained in the final, more complex heterocyclic product.
Strategies for Constructing Larger Molecular Architectures Based on Propanamide Cores
The functional groups within this compound make it a suitable candidate for inclusion in strategies aimed at constructing larger and more complex molecular architectures, such as macrocycles or polymers. The secondary amine and the terminal primary amide provide reactive handles for participating in various multicomponent reactions (MCRs) or polymerization processes.
Multicomponent Reactions (MCRs): MCRs, such as the Ugi and Passerini reactions, are powerful tools for rapidly building molecular complexity from simple starting materials. nih.govnih.govmdpi.com
Ugi Reaction: The secondary amine of this compound could serve as the amine component in a four-component Ugi reaction. By reacting it with an aldehyde, an isocyanide, and a carboxylic acid, a complex α-acetamido carboxamide derivative can be formed in a single step. This strategy allows for the modular and efficient assembly of diverse chemical libraries based on the propanamide core. nih.gov
Passerini Reaction: While the classic Passerini reaction requires a primary amine, variations could potentially incorporate the functionalities present in this molecule.
Macrocyclization Strategies: The construction of macrocycles often involves the reaction of two functional groups at the ends of a linear precursor. The amine and amide groups of this compound or its derivatives could be utilized in such cyclization strategies. For example, the secondary amine could undergo N-arylation with a suitable difunctional electrophile to form a macrocyclic structure. nih.gov Amide bond formation is another common macrocyclization strategy, though it would require modification of the parent compound to introduce a terminal carboxylic acid. mdpi.com
These strategies, while not yet specifically reported for this compound, represent established methodologies in organic synthesis for which this compound is a theoretically suitable building block for creating larger, architecturally complex molecules.
Reference Standard in Analytical Chemistry
In analytical chemistry, a reference standard is a highly purified and well-characterized material used as a benchmark for qualitative identification and quantitative analysis. beilstein-journals.org These standards are crucial for ensuring the accuracy and reliability of analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Currently, this compound is not listed as an official reference standard by major pharmacopeias or metrological institutes. While the compound is commercially available from various chemical suppliers, it does not hold the status of a certified reference material (CRM). The development of a CRM involves rigorous characterization to determine its purity and establish metrological traceability.
However, related structures, such as 3-Chloro-N-(4-methoxyphenyl)propanamide, are noted as impurities of active pharmaceutical ingredients. The synthesis and characterization of such impurities are essential for analytical method development and validation in the pharmaceutical industry. This suggests that compounds within this chemical class are relevant in analytical contexts, primarily as potential impurities that need to be identified and quantified, which often requires the synthesis of the impurity itself to serve as a reference material for that specific purpose.
Future Research Directions and Unexplored Avenues for 3 4 Methoxyphenyl Amino Propanamide
Development of Novel and Sustainable Synthetic Routes
The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric activating agents that generate significant chemical waste. ucl.ac.uk Future research on 3-[(4-Methoxyphenyl)amino]propanamide should prioritize the development of catalytic and environmentally benign synthetic strategies.
One promising direction is the advancement of direct catalytic amidation . This approach, which couples a carboxylic acid (propanoic acid) and an amine (p-anisidine) with the expulsion of only water, represents an ideal green chemical process. catalyticamidation.info Research could focus on optimizing catalysts for this specific transformation. Boronic acids, as well as catalysts based on zirconium and hafnium, have shown efficacy in direct amidations and warrant investigation. sciepub.commdpi.com The use of Brønsted acidic ionic liquids, which can act as both catalyst and solvent, offers a pathway for a highly efficient and sustainable protocol with potential for catalyst recycling. acs.org
Another sustainable approach involves microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times and improve yields in direct amidation reactions, often under solvent-free conditions using catalysts like ceric ammonium (B1175870) nitrate. nih.gov Exploring this technique for the synthesis of this compound could lead to a more efficient and environmentally friendly production method.
Alternative synthetic disconnections also merit exploration. The aza-Michael addition , a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, presents a powerful, atom-economical method for forming the core β-amino amide structure. nih.gov Investigating the addition of p-anisidine (B42471) to acrylamide (B121943), potentially under organocatalysis or in green solvents like water, could provide a direct and efficient route to the target molecule. nih.govresearchgate.net
Finally, exploring catalytic routes starting from different precursors, such as the dehydrogenative coupling of 3-amino-1-propanol with p-anisidine using ruthenium-based catalysts, could offer novel, waste-reducing synthetic pathways.
| Synthetic Strategy | Key Features | Potential Advantages |
| Direct Catalytic Amidation | Couples carboxylic acid and amine directly, producing only water as a byproduct. ucl.ac.ukcatalyticamidation.info | High atom economy, reduced waste, environmentally benign. |
| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate the reaction. nih.gov | Rapid reaction times, high yields, potential for solvent-free conditions. |
| Aza-Michael Addition | Conjugate addition of p-anisidine to acrylamide. nih.gov | Atom-economical, forms the C-N bond efficiently. |
| Dehydrogenative Coupling | Couples an amino alcohol with an amine, releasing H2 gas. | Alternative starting materials, avoids pre-activation steps. |
Exploration of Undiscovered Chemical Reactivities and Transformations
The chemical structure of this compound, featuring a secondary N-aryl amine and a primary amide, suggests a rich and largely unexplored reactivity profile. Future studies should aim to uncover novel transformations at these functional groups.
The primary amide functional group is a versatile handle for chemical modification. While classic reactions like the Hofmann rearrangement to form the corresponding ethylamine (B1201723) derivative are known for simple propanamides, its application to this substituted variant could be explored. wikipedia.org More advanced transformations, such as selective C-C and C-N bond cleavage reactions recently developed for other amides, could be investigated to deconstruct or functionalize the molecule in novel ways. chinesechemsoc.org For instance, developing conditions for the selective cleavage of the propanamide backbone while leaving the N-aryl bond intact would be a significant synthetic achievement.
The secondary arylamine moiety is another key site for reactivity. The nitrogen atom could serve as a nucleophile in further substitution or addition reactions. Palladium-catalyzed N-arylation or N-alkylation reactions could be employed to synthesize more complex tertiary amine derivatives. nih.govsyr.edu Furthermore, the aromatic ring itself is susceptible to electrophilic substitution, and the directing effects of the methoxy (B1213986) and amino-propanamide substituents could be studied to control the regioselectivity of these reactions.
Inspired by cascade reactions, one could explore the possibility of intramolecular cyclization reactions. For example, after a primary transformation (e.g., conversion of the amide to a nitrile), subsequent intramolecular reactions involving the N-aryl group could lead to the formation of novel heterocyclic scaffolds. The aza-Michael addition, if used with substituted acrylamides, could be the first step in a cascade reaction leading to more complex cyclic structures. nih.gov
Advancements in Spectroscopic Characterization Techniques for Enhanced Structural Details
While standard techniques like 1D NMR and IR spectroscopy provide basic structural confirmation, the conformational flexibility of this compound necessitates the use of more advanced spectroscopic methods for a comprehensive understanding of its structure and dynamics.
Two-dimensional (2D) NMR spectroscopy is essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating through-bond and through-space connectivities. numberanalytics.comslideshare.net
COSY (Correlation Spectroscopy) can confirm the proton-proton coupling network within the propanamide chain. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton to its directly attached carbon atom. numberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation) can reveal long-range (2-3 bond) correlations, which would be crucial for connecting the aromatic ring protons to the propanamide backbone via the nitrogen atom. numberanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, offering insights into the preferred solution-state conformation and the orientation of the methoxyphenyl group relative to the propanamide chain. numberanalytics.com
Given the molecule's flexibility, particularly rotation around the N-aryl and C-N bonds, Dynamic NMR (DNMR) studies could be employed. By acquiring spectra at various temperatures, it may be possible to observe the coalescence of signals and calculate the energy barriers for conformational exchange processes. numberanalytics.com
Furthermore, the application of solid-state NMR (ssNMR) would provide invaluable information about the compound's structure in the crystalline state. This could reveal the existence of different polymorphs, which may possess distinct physical properties, and detail the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.
Deeper Theoretical Investigations into Reaction Dynamics and Mechanisms
Computational chemistry offers a powerful lens through which to gain a deeper, atomistic understanding of the properties and reactivity of this compound. Future theoretical studies can provide insights that are difficult to obtain through experimental means alone.
Density Functional Theory (DFT) calculations should be employed to investigate the molecule's conformational landscape. nsf.gov By systematically rotating the key dihedral angles (e.g., Ar-N, N-C, and C-C bonds), a potential energy surface can be generated to identify the lowest energy conformers. nih.gov Such studies can elucidate the subtle interplay of steric and electronic effects, such as the preference for cis or trans conformations about the amide bond and the rotational orientation of the N-aryl group. nsf.gov
DFT can also be used to model the reaction mechanisms for its synthesis and potential transformations. For example, theoretical modeling of the transition states in a proposed catalytic amidation cycle could help in designing more efficient catalysts. rsc.org Similarly, investigating the energy profiles for potential side reactions could explain experimental observations and guide the optimization of reaction conditions. chemrxiv.org DFT studies on the amine-mediated ring-opening of related precursors could also provide mechanistic clarity for certain synthetic routes. nih.gov
Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound in solution. These simulations can reveal how solvent molecules interact with the compound and influence its conformational preferences over time, providing a more realistic picture than static gas-phase calculations.
Finally, theoretical calculations can be used to predict spectroscopic properties. Calculating NMR chemical shifts, vibrational frequencies (IR), and electronic transition energies (UV-Vis) and comparing them with experimental data can serve as a stringent test of the computed structures and provide a more robust interpretation of the experimental spectra. nih.govresearchgate.net
| Theoretical Method | Research Focus | Potential Insights |
| Density Functional Theory (DFT) | Conformational analysis and reaction mechanisms. nsf.govrsc.org | Identification of stable conformers, transition state energies, understanding of steric/electronic effects. |
| Molecular Dynamics (MD) | Solvation and dynamic behavior. | Understanding of solvent effects on conformation, dynamic flexibility over time. |
| Spectroscopic Prediction | Calculation of NMR, IR, and UV-Vis spectra. nih.govresearchgate.net | Aid in the interpretation of experimental data, validation of computed structures. |
Q & A
Q. What are the optimized synthetic routes for 3-[(4-Methoxyphenyl)amino]propanamide, and how can purity be ensured?
The synthesis typically involves condensation reactions between 4-methoxyphenylamine and propanamide derivatives. Key steps include:
- Stepwise functionalization : Reacting 5-chloro-2-aminopyridine with acrylic acid to form intermediates, followed by hydrazide formation and subsequent condensation with isothiocyanates or aldehydes .
- Purification : Recrystallization from solvents like dichloromethane or n-hexane/CHCl₃ mixtures to achieve >95% purity, confirmed via melting point analysis and NMR spectroscopy .
- Yield optimization : Adjusting stoichiometric ratios (equimolar for hydrazones) and reaction temperatures (room temperature for crystal growth) to maximize yields up to 67% .
Q. How can the structural integrity of this compound be validated?
Use a multi-technique approach:
- X-ray crystallography : Resolve bond lengths (e.g., C=O at 1.2326 Å, C–N at 1.3416 Å) and hydrogen-bonding networks (N–H···O and C–H···O interactions) to confirm resonance stabilization and packing .
- NMR spectroscopy : Analyze ¹H and ¹³C signals (e.g., δ 3.85 ppm for methoxy groups, δ 7.10 ppm for aromatic protons) to verify substituent positions .
- Elemental analysis : Confirm empirical formulas (e.g., C₁₁H₁₄BrNO₂) with <0.4% deviation .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste disposal : Neutralize acidic/basic byproducts before incineration to prevent environmental release .
- Storage : Keep in airtight containers at 4°C to prevent degradation; label as "Irritant" (Xi) per hazard class guidelines .
Advanced Research Questions
Q. How can researchers design assays to evaluate the biological activity of this compound?
- Antioxidant activity : Use DPPH radical scavenging assays (IC₅₀ calculations) and ferric-reducing power tests, as demonstrated for related propanamides showing IC₅₀ values <50 µM .
- Enzyme inhibition : Perform acetylcholinesterase (AChE) inhibition assays with Ellman’s reagent, monitoring absorbance at 412 nm to quantify IC₅₀ values .
- Antibacterial screening : Use agar diffusion assays against Escherichia coli or Xanthomonas campestris, with zone-of-inhibition measurements .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives?
- Systematic substitution : Modify the methoxy group (e.g., replace with Cl, Br) or introduce triazole/thiazolidinone rings to assess impacts on bioactivity .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like adenosine A2B receptors or proteasome subunits .
- Pharmacophore mapping : Identify critical functional groups (e.g., amide bonds, aromatic rings) using QSAR models trained on IC₅₀ datasets .
Q. How can mechanistic studies resolve contradictions in reported bioactivity data?
- Kinetic analysis : Determine inhibition mechanisms (competitive vs. non-competitive) via Lineweaver-Burk plots for enzyme targets .
- Metabolic stability tests : Use hepatic microsome assays to assess cytochrome P450-mediated degradation, which may explain variability in in vivo efficacy .
- Crystallographic studies : Compare ligand-receptor co-crystal structures (e.g., with human formyl peptide receptors) to validate binding modes .
Q. What advanced techniques characterize intermolecular interactions in crystalline forms?
- Hirshfeld surface analysis : Quantify hydrogen-bond contributions (e.g., 33% O···H interactions) using CrystalExplorer .
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (>200°C) to correlate thermal stability with packing efficiency .
- Powder XRD : Compare experimental and simulated patterns to detect polymorphic variations .
Methodological Notes
- Contradiction resolution : When bioactivity data conflicts (e.g., antioxidative vs. cytotoxic effects), cross-validate using orthogonal assays (e.g., MTT for cytotoxicity alongside DPPH) .
- Data interpretation : Use Gaussian09 for DFT calculations to rationalize electronic effects of substituents on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
